14-Hydroxyclarithromycin
Overview
Description
14-Hydroxyclarithromycin is a metabolite of clarithromycin . It is less active than the parent molecule . The chemical formula of 14-Hydroxyclarithromycin is C38H69NO14 .
Molecular Structure Analysis
The molecular structure of 14-Hydroxyclarithromycin includes a 14-membered lactone ring. The InChI key is BLPFDXNVUDZBII-KNPZYKNQSA-N . The molecular weight is 763.9528 .Chemical Reactions Analysis
14-Hydroxyclarithromycin is a metabolite of clarithromycin . It is formed through the metabolism of clarithromycin, primarily by cytochrome P450 (CYP) 3A isozymes .Physical And Chemical Properties Analysis
14-Hydroxyclarithromycin has a water solubility of 0.489 mg/mL. It has a logP value of 2.44 (ALOGPS) and 2.09 (Chemaxon). The pKa values are 12.43 (strongest acidic) and 9 (strongest basic). It has 14 hydrogen acceptor count and 5 hydrogen donor count .Scientific Research Applications
Bronchopulmonary Infections
The 14-hydroxy metabolite of clarithromycin is particularly effective against bronchopulmonary infections caused by Haemophilus influenzae. Its bactericidal activity has been found to be more effective than both clarithromycin and erythromycin at doses of 100 mg/kg (Vallée et al., 1991).
Enhancement of Antimicrobial Activity
14-Hydroxyclarithromycin enhances the antimicrobial activity of clarithromycin, particularly against Haemophilus influenzae. It is suggested to be used in combination with clarithromycin for improved efficacy (Hoover et al., 1992).
Binding to Helicobacter pylori Ribosomes
This metabolite, along with clarithromycin and its parent compound erythromycin, tightly binds to Helicobacter pylori ribosomes, potentially explaining its lower minimum inhibitory concentration (MIC) for H. pylori treatment (Goldman et al., 1994).
Broad Antimicrobial Activity
Clarithromycin and its 14-hydroxy metabolite exhibit antimicrobial activity against a wide range of bacteria, including Mycoplasma, Chlamydia, and mycobacteria. This suggests potential use in treating various infections (Hardy, 1993).
Synergy with Other Antibiotics
There is evidence of additive effects against Helicobacter pylori when used in combination with amoxicillin or bismuth subsalicylate, though clinical trials did not demonstrate synergy (Meyer et al., 1997).
Concentration in Alveolar Cells
Both clarithromycin and its 14-hydroxy metabolite achieve significant concentrations in alveolar cells, which suggests efficacy against susceptible respiratory pathogens (Honeybourne et al., 1994).
Aquatic Toxicity
Research on the aquatic toxicity of clarithromycin and its metabolites, including 14-hydroxy(R)-clarithromycin, suggests comparable toxicity in surface waters. A freshwater quality standard of 0.130 g L(-1) is proposed for monitoring purposes (Baumann et al., 2015).
Future Directions
The future directions of 14-Hydroxyclarithromycin research could involve further studies to determine the importance of these concentrations of clarithromycin at the site of infection . Additionally, the post-antibiotic effect of clarithromycin and its major human metabolite, 14-Hydroxyclarithromycin, could be a potential area of research .
properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12,13-dihydroxy-14-(1-hydroxyethyl)-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO14/c1-18-16-37(9,48-14)32(53-35-28(42)25(39(11)12)15-19(2)49-35)21(4)29(51-26-17-36(8,47-13)31(44)24(7)50-26)22(5)34(45)52-33(23(6)40)38(10,46)30(43)20(3)27(18)41/h18-26,28-33,35,40,42-44,46H,15-17H2,1-14H3/t18-,19-,20+,21+,22-,23?,24+,25+,26+,28-,29+,30-,31+,32-,33-,35+,36-,37-,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPFDXNVUDZBII-KNPZYKNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)OC)C)C)O)(C)O)C(C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)C(C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892932 | |
Record name | 14-hydroxy-6-O-methyl-Erythromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
14-Hydroxyclarithromycin | |
CAS RN |
110671-78-8 | |
Record name | 14-Hydroxyclarithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110671788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-hydroxy-6-O-methyl-Erythromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14-HYDROXYCLARITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDJ36RHC67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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